2-{[(15-Dimethyl-1H-pyrazol-4-YL)methyl](methyl)amino}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{(15-Dimethyl-1H-pyrazol-4-YL)methylamino}-N-(4-ethylphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an acetamide group, and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(15-Dimethyl-1H-pyrazol-4-YL)methylamino}-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the dimethyl group.
Amidation: The alkylated pyrazole is reacted with an acyl chloride or anhydride to form the acetamide group.
Substitution: Finally, the acetamide derivative is subjected to a substitution reaction with 4-ethylphenylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group on the phenyl ring.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or alcohols can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its structure suggests it might exhibit activity against certain diseases, possibly acting as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{(15-Dimethyl-1H-pyrazol-4-YL)methylamino}-N-(4-ethylphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could play a crucial role in binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{(15-Dimethyl-1H-pyrazol-4-YL)methylamino}-N-(4-methylphenyl)acetamide
- 2-{(15-Dimethyl-1H-pyrazol-4-YL)methylamino}-N-(4-chlorophenyl)acetamide
- 2-{(15-Dimethyl-1H-pyrazol-4-YL)methylamino}-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{(15-Dimethyl-1H-pyrazol-4-YL)methylamino}-N-(4-ethylphenyl)acetamide stands out due to the presence of the ethyl group on the phenyl ring. This substitution can significantly influence the compound’s physical and chemical properties, such as its lipophilicity, steric hindrance, and electronic effects, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C17H24N4O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methyl-methylamino]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H24N4O/c1-5-14-6-8-16(9-7-14)19-17(22)12-20(3)11-15-10-18-21(4)13(15)2/h6-10H,5,11-12H2,1-4H3,(H,19,22) |
InChI Key |
BYLPQEAJWKLNDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C)CC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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